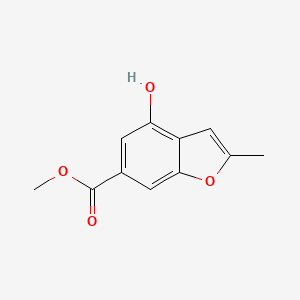

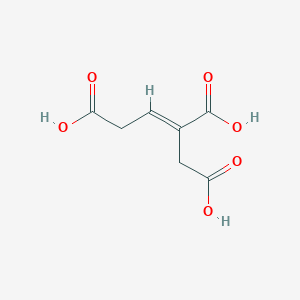

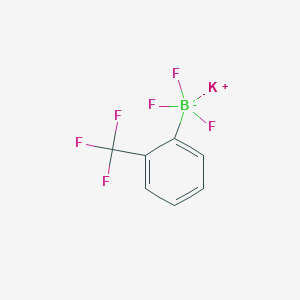

![molecular formula C73H118N16O27 B3028830 [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) CAS No. 350228-37-4](/img/structure/B3028830.png)

[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) is a modified fragment of the amyloid beta peptide, which is known for its role in the pathology of Alzheimer’s disease. This specific peptide sequence includes the amino acids asparagine (Asn), statine (Sta), and valine (Val) at positions 670, 671, and 672, respectively. The amyloid beta peptide is derived from the amyloid precursor protein and is known to aggregate and form plaques in the brains of Alzheimer’s patients.

Mecanismo De Acción

Target of Action

Peptides containing β-amino acids are known to assemble into protein-like tertiary and quaternary structures . These structures, defined as assemblies of 14-helices called β-peptide bundles, fold cooperatively in water solvent into unique and discrete quaternary assemblies .

Mode of Action

It’s known that peptides and lipids are highly dynamic, and change and mutually adapt their conformation, membrane penetration, and detailed morphology on a local and a global level . This suggests that the peptide might interact with its targets in a dynamic and adaptable manner.

Biochemical Pathways

For instance, the peptide ST316, a clinical peptide antagonist of beta-catenin, induces anti-tumor immune responses by multiple mechanisms of action . It’s also known that insulin signaling regulates fatty acid catabolism at the level of CoA activation .

Pharmacokinetics

Pharmacokinetics generally describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

Result of Action

Peptides containing β-amino acids are known to form unique and discrete quaternary assemblies that are highly thermostable, bind complex substrates and metal ion cofactors, and, in certain cases, catalyze chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, physical activity, exposure to noise or fine dust, short or disturbed sleep, smoking, stress, depression, and a low socioeconomic status can influence the body’s response to a compound . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues or other susceptible amino acids.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Amino acid derivatives with protecting groups for selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Aplicaciones Científicas De Investigación

[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) has several scientific research applications:

Chemistry: Used to study peptide synthesis, structure, and reactivity.

Biology: Investigated for its role in protein aggregation and interactions with other biomolecules.

Medicine: Studied in the context of Alzheimer’s disease to understand the mechanisms of amyloid plaque formation and potential therapeutic interventions.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting amyloid beta peptides.

Comparación Con Compuestos Similares

Similar Compounds

Amyloid beta Peptide (1-42): A longer fragment of the amyloid beta peptide, also involved in plaque formation.

Amyloid beta Peptide (1-40): Another fragment that is less prone to aggregation compared to the (1-42) form.

Modified Amyloid beta Peptides: Variants with different amino acid substitutions to study the effects on aggregation and toxicity.

Uniqueness

[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) is unique due to its specific amino acid modifications, which can alter its aggregation properties and interactions with other molecules. These modifications provide valuable insights into the structure-activity relationships of amyloid beta peptides and their role in Alzheimer’s disease.

Propiedades

IUPAC Name |

4-[2-[[2-[[4-[[4-amino-2-[[2-[[4-carboxy-2-[[2-[[2-[[4-carboxy-2-[[4-carboxy-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

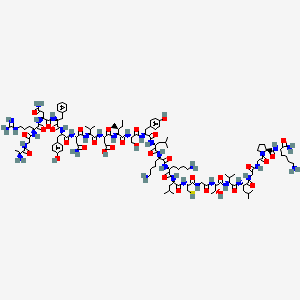

InChI=1S/C73H118N16O27/c1-11-37(8)59(88-66(108)45(23-27-56(101)102)79-63(105)43(21-25-54(97)98)81-72(114)60(39(10)91)89-62(104)41(75)19-15-16-28-74)71(113)85-49(33-90)68(110)80-44(22-26-55(99)100)65(107)87-58(36(6)7)70(112)83-47(31-51(76)93)67(109)82-46(29-34(2)3)50(92)32-52(94)86-57(35(4)5)69(111)77-38(9)61(103)78-42(20-24-53(95)96)64(106)84-48(73(115)116)30-40-17-13-12-14-18-40/h12-14,17-18,34-39,41-50,57-60,90-92H,11,15-16,19-33,74-75H2,1-10H3,(H2,76,93)(H,77,111)(H,78,103)(H,79,105)(H,80,110)(H,81,114)(H,82,109)(H,83,112)(H,84,106)(H,85,113)(H,86,94)(H,87,107)(H,88,108)(H,89,104)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,115,116) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTBDEGWLSDJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

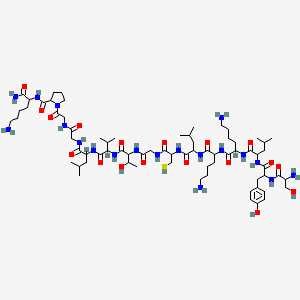

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H118N16O27 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1651.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

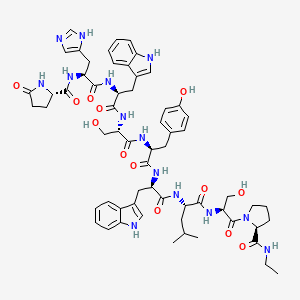

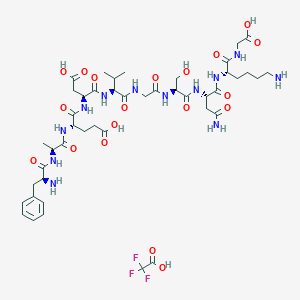

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)

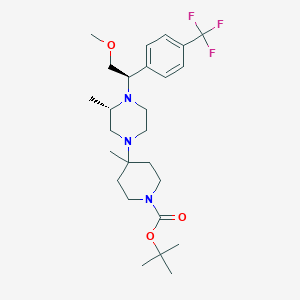

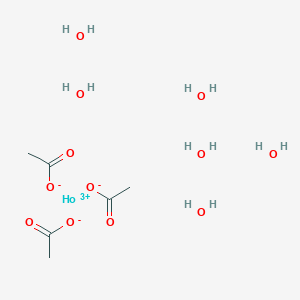

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)